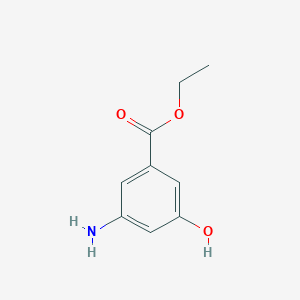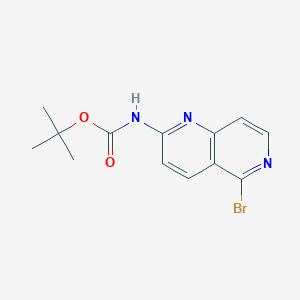
tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate is a chemical compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a naphthyridine ring system substituted with a bromine atom and a tert-butyl carbamate group.
Preparation Methods
The synthesis of tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate typically involves several steps:
Starting Material: The synthesis begins with the preparation of 5-bromo-1,6-naphthyridine.
Bromination: The naphthyridine ring is brominated using bromine or a brominating agent.
Carbamate Formation: The brominated naphthyridine is then reacted with tert-butyl carbamate under suitable conditions to form the final product.
Chemical Reactions Analysis
tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form complex structures.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and organic solvents such as dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine ring system play crucial roles in its binding to enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate can be compared with other naphthyridine derivatives, such as:
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate: Similar in structure but with a hydroxyl group instead of a naphthyridine ring.
tert-Butyl (5-bromo-2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate: Contains an oxo group and a tetrahydro ring system.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthyridine ring, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H14BrN3O2 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-1,6-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-10-5-4-8-9(16-10)6-7-15-11(8)14/h4-7H,1-3H3,(H,16,17,18) |
InChI Key |
VVVVZTYKNROEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyrazolo[1,5-a]pyridin-2-yloxy)aceticacid](/img/structure/B13004132.png)
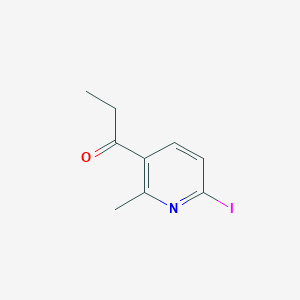
![[(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate](/img/structure/B13004138.png)
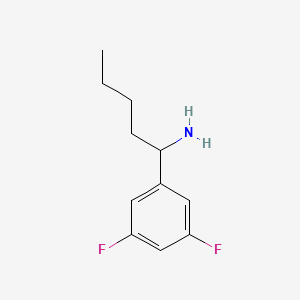
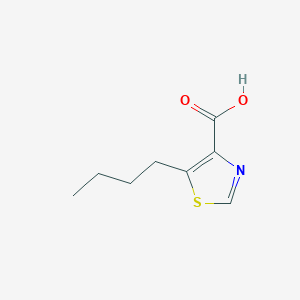
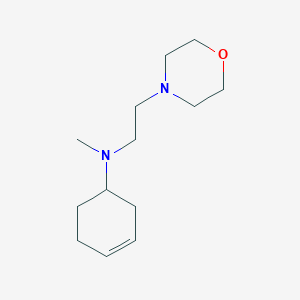
![tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13004153.png)
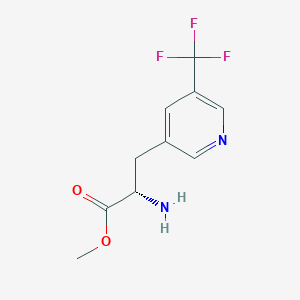
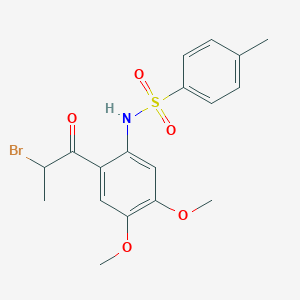
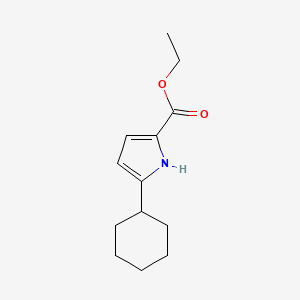

![1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13004200.png)
